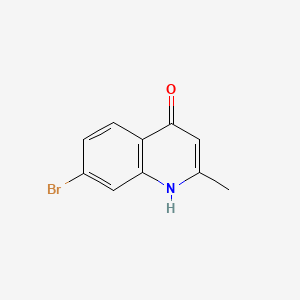

7-Bromo-2-methylquinolin-4-ol

Description

Properties

IUPAC Name |

7-bromo-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUCHADNJZFETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320926 | |

| Record name | 7-Bromo-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56716-92-8 | |

| Record name | 7-Bromo-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56716-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 366402 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056716928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56716-92-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Bromo-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56716-92-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromo-2-methylquinolin-4-ol

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 7-bromo-2-methylquinolin-4-ol, a quinoline derivative of interest to researchers, scientists, and drug development professionals. The document outlines the core synthetic pathways, detailed experimental protocols derived from established methodologies for analogous structures, and quantitative data to facilitate a thorough understanding of the synthesis process.

Core Synthesis Pathways

The synthesis of 7-bromo-2-methylquinolin-4-ol is most effectively achieved through well-established methods for quinoline ring formation, primarily the Conrad-Limpach synthesis and the Gould-Jacobs reaction. Both methods utilize a substituted aniline as a key starting material. For the synthesis of the target molecule, 3-bromoaniline is the logical precursor.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a two-step process that involves the condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline product.[1] This method is a direct and widely used approach for the preparation of 4-hydroxyquinolines.[1]

The reaction of 3-bromoaniline with ethyl acetoacetate first forms the kinetic product, ethyl 3-(3-bromophenylamino)but-2-enoate, at moderate temperatures.[1] Subsequent heating of this intermediate in a high-boiling point solvent induces an intramolecular cyclization to form 7-bromo-2-methylquinolin-4-ol.[1] The use of an inert, high-boiling solvent such as diphenyl ether or Dowtherm A is crucial for achieving high yields in the cyclization step, which typically requires temperatures around 250 °C.[1][2]

Gould-Jacobs Reaction

The Gould-Jacobs reaction offers an alternative route to 4-hydroxyquinolines. This multi-step synthesis begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and finally decarboxylation to yield the 4-hydroxyquinoline.[3] While this method is effective, it involves more steps compared to the Conrad-Limpach synthesis for this specific target.

Data Presentation

The following tables summarize the key reactants and intermediates, along with typical reaction conditions and expected outcomes based on analogous syntheses.

Table 1: Reactants and Intermediates for the Conrad-Limpach Synthesis

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3-Bromoaniline | C₆H₆BrN | 172.02 | Starting Material |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | Reagent |

| Ethyl 3-(3-bromophenylamino)but-2-enoate | C₁₂H₁₄BrNO₂ | 284.15 | Intermediate |

| 7-Bromo-2-methylquinolin-4-ol | C₁₀H₈BrNO | 238.08 | Final Product |

Table 2: Typical Reaction Parameters for the Conrad-Limpach Synthesis of Substituted 4-Hydroxyquinolines

| Step | Temperature (°C) | Reaction Time | Solvent | Typical Yield (%) |

| Condensation | 100-140 | 1-2 hours | Toluene or neat | >90 |

| Cyclization | 240-260 | 30-60 minutes | Diphenyl ether or Dowtherm A | 65-95 |

Experimental Protocols

The following experimental protocols are based on established procedures for the Conrad-Limpach synthesis of similar 4-hydroxyquinoline derivatives and are adapted for the synthesis of 7-bromo-2-methylquinolin-4-ol.

Experiment 1: Synthesis of Ethyl 3-(3-bromophenylamino)but-2-enoate (Intermediate)

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 3-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.

-

Heat the mixture to reflux (approximately 120-140 °C) in toluene.

-

Continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude ethyl 3-(3-bromophenylamino)but-2-enoate. This intermediate can often be used in the next step without further purification.

Experiment 2: Synthesis of 7-Bromo-2-methylquinolin-4-ol (Final Product)

Methodology:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place a high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

Heat the solvent to approximately 250 °C with stirring.

-

Slowly add the crude ethyl 3-(3-bromophenylamino)but-2-enoate from the previous step to the hot solvent.

-

Maintain the reaction temperature at 250-260 °C for 30-60 minutes.

-

Monitor the completion of the cyclization by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solvent.

-

Add a hydrocarbon solvent like hexane or heptane to facilitate further precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with the hydrocarbon solvent to remove the high-boiling point solvent.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[4]

Mandatory Visualization

Conrad-Limpach Synthesis Mechanism

Caption: The reaction mechanism of the Conrad-Limpach synthesis for 7-Bromo-2-methylquinolin-4-ol.

Experimental Workflow for Conrad-Limpach Synthesis

Caption: A typical experimental workflow for the synthesis of 7-Bromo-2-methylquinolin-4-ol.

References

Spectroscopic and Synthetic Profile of 7-Bromo-2-methylquinolin-4-ol: A Technical Guide

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 7-Bromo-2-methylquinolin-4-ol. Due to the limited availability of direct experimental spectra in public databases, this document combines predicted data, analysis of analogous structures, and established synthetic protocols to serve as a valuable resource for researchers working with this and related quinoline scaffolds.

Spectroscopic Data

The quinoline core and its substituents give rise to a characteristic spectroscopic fingerprint. The data presented herein is a combination of predicted values and data from closely related analogs, providing a robust estimation of the expected spectral characteristics for 7-Bromo-2-methylquinolin-4-ol.

Table 1: Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition and exact mass of 7-Bromo-2-methylquinolin-4-ol. The predicted monoisotopic mass is 236.97893 Da.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 237.98621 |

| [M+Na]⁺ | 259.96815 |

| [M-H]⁻ | 235.97165 |

| [M+NH₄]⁺ | 255.01275 |

| [M+K]⁺ | 275.94209 |

| [M+H-H₂O]⁺ | 219.97619 |

| Data sourced from PubChem CID: 339522.[1] |

Table 2: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electronic nature of the quinolinol system.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 11.5 - 12.5 | br s | 1H | -OH |

| ~ 8.10 | d | 1H | H5 |

| ~ 7.95 | d | 1H | H8 |

| ~ 7.50 | dd | 1H | H6 |

| ~ 6.20 | s | 1H | H3 |

| ~ 2.40 | s | 3H | -CH₃ |

| Note: These are estimated values based on known substituent effects on the quinoline ring system. |

Table 3: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

The carbon NMR will reflect the 10 unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 178 | C4 |

| ~ 152 | C2 |

| ~ 148 | C8a |

| ~ 139 | C7 |

| ~ 126 | C5 |

| ~ 125 | C6 |

| ~ 122 | C8 |

| ~ 118 | C4a |

| ~ 115 | C-Br |

| ~ 108 | C3 |

| ~ 20 | -CH₃ |

| Note: These are estimated values based on known substituent effects on the quinoline ring system. |

Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the O-H, C=O (from the tautomeric quinolone form), C=C, and C-Br bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (hydroxyl group) |

| ~ 1640 | Strong | C=O stretch (keto tautomer) |

| 1600 - 1450 | Medium | C=C aromatic ring stretches |

| ~ 1200 | Medium | C-O stretch |

| 700 - 500 | Medium | C-Br stretch |

| Note: Values are typical for this class of compounds. |

Experimental Protocols

The synthesis of 7-Bromo-2-methylquinolin-4-ol can be effectively achieved via the Conrad-Limpach reaction. This established method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.

Synthesis of 7-Bromo-2-methylquinolin-4-ol

Reaction Scheme:

Caption: Synthetic workflow for 7-Bromo-2-methylquinolin-4-ol.

Materials:

-

3-Bromoaniline

-

Ethyl acetoacetate

-

Glacial acetic acid (catalyst)

-

High-boiling point solvent (e.g., Dowtherm A, mineral oil)

-

Ethanol

Procedure:

-

Condensation: In a round-bottom flask, combine 3-bromoaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents). Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the aniline. The intermediate, ethyl 3-(3-bromoanilino)but-2-enoate, can be isolated or used directly in the next step.

-

Cyclization: To the reaction mixture, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to approximately 250 °C with stirring. The cyclization reaction is typically complete within 30-60 minutes. Monitor the reaction progress by TLC.

-

Work-up and Purification: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solvent. Collect the solid by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield 7-Bromo-2-methylquinolin-4-ol as a solid.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure the solubility of the quinolinol and to observe the exchangeable hydroxyl proton.

-

Mass Spectrometry: High-resolution mass spectrometry would be performed using an electrospray ionization (ESI) source in both positive and negative ion modes to confirm the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample would be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Logical Relationships in Spectroscopic Analysis

The structural features of 7-Bromo-2-methylquinolin-4-ol directly correlate with the expected spectroscopic data. The following diagram illustrates the logical flow from structure to spectral output.

Caption: Logical flow from molecular structure to spectroscopic data.

References

Technical Guide: 7-Bromo-2-methylquinolin-4-ol - Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-2-methylquinolin-4-ol, a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route adapted from established methodologies for structurally similar compounds. It further details proposed experimental protocols for its synthesis and characterization, alongside a discussion of its potential biological activities based on the known pharmacology of the quinoline scaffold. This guide serves as a valuable resource for researchers interested in the synthesis and evaluation of novel quinoline-based compounds.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the quinoline ring plays a crucial role in modulating the pharmacological profile of these molecules. 7-Bromo-2-methylquinolin-4-ol incorporates a bromine atom at the 7-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position, features that are anticipated to influence its biological and physicochemical properties. While specific literature on 7-Bromo-2-methylquinolin-4-ol is scarce, its structural similarity to other biologically active quinolines makes it a compound of interest for further investigation.

Physicochemical Properties (Predicted)

Quantitative data for 7-Bromo-2-methylquinolin-4-ol is not extensively available in the literature. The following table summarizes predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | PubChem |

| Molecular Weight | 238.08 g/mol | PubChem |

| XlogP (predicted) | 2.6 | PubChem |

| Monoisotopic Mass | 236.97893 Da | PubChem[1] |

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to 7-Bromo-2-methylquinolin-4-ol can be achieved through a multi-step process commencing with a Gould-Jacobs reaction. This established method is widely used for the synthesis of 4-hydroxyquinolines.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 3-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized at high temperature to yield the desired 7-Bromo-2-methylquinolin-4-ol.

Caption: Proposed synthetic workflow for 7-Bromo-2-methylquinolin-4-ol.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for similar quinoline syntheses and serve as a guide.

Step 1: Synthesis of Ethyl 3-(3-bromoanilino)but-2-enoate (Intermediate)

-

In a round-bottom flask, combine 3-bromoaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture at 120-140°C for 2-4 hours, with continuous removal of water using a Dean-Stark apparatus.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The crude intermediate can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of 7-Bromo-2-methylquinolin-4-ol

-

In a separate reaction vessel, preheat a high-boiling point solvent such as Dowtherm A or diphenyl ether to 250-260°C.

-

Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

-

Maintain the temperature for 30-60 minutes to facilitate the cyclization reaction.

-

Monitor the reaction by TLC until the intermediate is consumed.

-

Cool the reaction mixture to below 100°C and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain the crude 7-Bromo-2-methylquinolin-4-ol.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Characterization

The synthesized 7-Bromo-2-methylquinolin-4-ol should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 6-8 ppm region, a singlet for the methyl group around 2.5 ppm, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances corresponding to the quinoline core carbons and the methyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

| FT-IR Spectroscopy | Characteristic peaks for O-H, C-H, C=C, and C-Br bonds. |

| Melting Point | A sharp melting point range indicating the purity of the compound. |

Potential Biological Activities and Signaling Pathways

While specific biological data for 7-Bromo-2-methylquinolin-4-ol is not available, the quinoline scaffold is known to interact with various biological targets. Bromophenol derivatives, in general, have shown potential as antioxidant and anticancer agents.[2][3] Based on this, a hypothetical screening workflow can be proposed.

Caption: Hypothetical workflow for biological evaluation.

Potential Signaling Pathways of Interest

-

Apoptosis Pathways: Many quinoline-based anticancer agents induce apoptosis through the intrinsic or extrinsic pathways. Key proteins to investigate would include caspases, Bcl-2 family proteins, and p53.

-

MAPK Signaling Pathway: This pathway is crucial for cell proliferation and survival and is often dysregulated in cancer. The effect of the compound on the phosphorylation status of key kinases like ERK, JNK, and p38 could be evaluated.

-

NF-κB Signaling Pathway: As a key regulator of inflammation, inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory drugs.

Conclusion

This technical guide provides a foundational understanding of 7-Bromo-2-methylquinolin-4-ol for researchers in drug discovery and development. While direct experimental data is limited, the proposed synthetic route and characterization methods, along with the discussion of potential biological activities, offer a solid starting point for the investigation of this promising compound. Further research is warranted to synthesize, characterize, and evaluate the pharmacological profile of 7-Bromo-2-methylquinolin-4-ol to unlock its full therapeutic potential.

References

An In-depth Technical Guide on the Solubility of 7-Bromo-2-methylquinolin-4-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 7-Bromo-2-methylquinolin-4-ol in organic solvents. A comprehensive search of available literature indicates a lack of specific quantitative solubility data for this compound. Consequently, this document provides a detailed, generalized experimental protocol for determining the thermodynamic solubility of 7-Bromo-2-methylquinolin-4-ol using the widely accepted shake-flask method. Additionally, this guide presents the known physical and chemical properties of the target compound and its isomers to provide a foundational understanding. An illustrative table of how solubility data would be presented and a visual workflow of the experimental protocol are also included to aid researchers in their laboratory investigations.

Introduction

7-Bromo-2-methylquinolin-4-ol is a substituted quinoline derivative. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial and anticancer properties.[1] The solubility of a compound is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and bioavailability. An understanding of the solubility of 7-Bromo-2-methylquinolin-4-ol in various organic solvents is therefore essential for its potential application in pharmaceutical and chemical research.

This guide provides a framework for determining and understanding the solubility profile of 7-Bromo-2-methylquinolin-4-ol, despite the current absence of specific experimental data in the public domain.

Physicochemical Properties of 7-Bromo-2-methylquinolin-4-ol and Related Isomers

To provide a comprehensive overview, the following table summarizes the known physical and chemical properties of 7-Bromo-2-methylquinolin-4-ol and its related isomers. This information is crucial for designing and interpreting solubility experiments.

| Property | 7-Bromo-2-methylquinolin-4-ol | 7-Bromo-4-methylquinolin-2(1H)-one | 7-Bromo-2-methoxy-4-methylquinoline |

| Molecular Formula | C₁₀H₈BrNO[2] | C₁₀H₈BrNO[3] | C₁₁H₁₀BrNO[4] |

| Molecular Weight | 238.08 g/mol | 238.08 g/mol [3] | 252.10 g/mol |

| Appearance | Solid (predicted) | Solid[3] | - |

| SMILES | CC1=CC(=O)C2=C(N1)C=C(C=C2)Br[2] | O=C1NC2=CC(Br)=CC=C2C(C)=C1[3] | COC1=NC2=CC(=CC=C2C(=C1)C)Br[4] |

| InChI Key | QOUCHADNJZFETE-UHFFFAOYSA-N[2] | VLVDHSVVOTZPAH-UHFFFAOYSA-N[3] | CIGLFVWFRKNNSC-UHFFFAOYAS[4] |

| Predicted XlogP | 2.6[2] | - | - |

General Solubility of Quinoline Derivatives

Quinoline is a heterocyclic aromatic organic compound that is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[5][6] Generally, quinoline derivatives exhibit good solubility in a range of organic solvents, which is attributed to their aromatic and heterocyclic nature.[7] The solubility can be influenced by factors such as the nature of the solvent (polarity), temperature, and pH.[8] For substituted quinolines, the nature and position of the substituents play a significant role in their solubility profile.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[9][10] The following protocol is a generalized procedure that can be adapted for 7-Bromo-2-methylquinolin-4-ol.

4.1. Principle

An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined analytically.[9]

4.2. Materials and Equipment

-

7-Bromo-2-methylquinolin-4-ol (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Orbital shaker or agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

4.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 7-Bromo-2-methylquinolin-4-ol to a glass vial. The excess solid should be visually apparent.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours).[9]

-

-

Phase Separation:

-

After agitation, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[9]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the analytical range of the detection method.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 7-Bromo-2-methylquinolin-4-ol.[7][9]

-

-

Quantification:

-

Prepare a series of standard solutions of 7-Bromo-2-methylquinolin-4-ol of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 7-Bromo-2-methylquinolin-4-ol in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Data Presentation: Illustrative Solubility Data

The following table is a hypothetical representation of how the quantitative solubility data for 7-Bromo-2-methylquinolin-4-ol would be presented.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 7-Bromo-2-methylquinolin-4-ol.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While specific quantitative data on the solubility of 7-Bromo-2-methylquinolin-4-ol in organic solvents is not currently available, this technical guide provides researchers with the necessary tools to determine this crucial parameter. By utilizing the detailed shake-flask experimental protocol and understanding the general solubility trends of quinoline derivatives, scientists and drug development professionals can effectively characterize the solubility profile of 7-Bromo-2-methylquinolin-4-ol. This information is indispensable for advancing the research and potential applications of this compound in medicinal chemistry and related fields.

References

- 1. Buy 7-Bromo-2-methylquinoline | 4965-34-8 [smolecule.com]

- 2. PubChemLite - 7-bromo-2-methylquinolin-4-ol (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

- 3. 7-Bromo-4-methylquinolin-2(1H)-one | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. dissolutiontech.com [dissolutiontech.com]

The Tautomeric Landscape of 7-Bromo-2-methylquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomerism of 7-Bromo-2-methylquinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, and understanding the tautomeric equilibrium of its derivatives is crucial for predicting molecular interactions, physicochemical properties, and ultimately, biological activity. This document details the synthesis, spectroscopic characterization, and the keto-enol tautomeric relationship of 7-Bromo-2-methylquinolin-4-ol.

Introduction: The Significance of Tautomerism in 4-Quinolones

Quinolones substituted at the 4-position with a hydroxyl group can exist in two tautomeric forms: the enol form (7-Bromo-2-methylquinolin-4-ol) and the keto form (7-Bromo-2-methyl-1H-quinolin-4-one). The position of this equilibrium is influenced by various factors, including the solvent, temperature, and the electronic nature of substituents on the quinoline ring. The predominant tautomer dictates the molecule's hydrogen bonding capabilities, aromaticity, and overall three-dimensional structure, all of which are critical determinants of its interaction with biological targets.

For 4-quinolone derivatives, the keto-enol tautomeric equilibrium generally favors the keto form. This preference is attributed to the greater stability of the amide functionality within the quinolone ring system compared to the hydroxyquinoline (enol) form. Spectroscopic evidence, particularly from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is paramount in elucidating the dominant tautomeric form in different environments.

Synthesis of 7-Bromo-2-methylquinolin-4-ol

The most common and effective method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[1][2][3] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For the synthesis of 7-Bromo-2-methylquinolin-4-ol, the appropriate starting materials are 4-bromoaniline and ethyl acetoacetate.

Experimental Protocol: Conrad-Limpach Synthesis

Step 1: Synthesis of Ethyl 3-(4-bromophenylamino)but-2-enoate (Enamine Intermediate)

-

Materials:

-

4-Bromoaniline

-

Ethyl acetoacetate

-

Glacial acetic acid (catalytic amount)

-

Toluene

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 4-bromoaniline and ethyl acetoacetate in toluene.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, the reaction is complete.

-

Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate. This intermediate can be used in the next step without further purification.

-

Step 2: Thermal Cyclization to 7-Bromo-2-methylquinolin-4-ol

-

Materials:

-

Crude ethyl 3-(4-bromophenylamino)but-2-enoate

-

High-boiling point inert solvent (e.g., Dowtherm A, diphenyl ether, or mineral oil)

-

-

Procedure:

-

In a suitable reaction vessel, add the crude enamine intermediate to a high-boiling point solvent. The use of a solvent is crucial for achieving high yields.[2]

-

Heat the mixture to approximately 250 °C.

-

Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent.

-

Collect the solid product by filtration.

-

Wash the collected solid with a non-polar solvent, such as hexane or diethyl ether, to remove the high-boiling point solvent.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of dimethylformamide (DMF) and water.

-

Tautomeric Equilibrium and Spectroscopic Characterization

Data Presentation

Definitive experimental spectroscopic data for 7-Bromo-2-methylquinolin-4-ol is not available in the public domain. However, based on the known spectroscopic characteristics of 4-quinolones, the following table summarizes the expected key data for the predominant keto tautomer, 7-Bromo-2-methyl-1H-quinolin-4-one.

| Spectroscopic Data | 7-Bromo-2-methyl-1H-quinolin-4-one (Keto Form) | 7-Bromo-2-methylquinolin-4-ol (Enol Form) |

| ¹H NMR | N-H proton signal (typically broad, >10 ppm), Aromatic protons, Methyl singlet (~2.4 ppm), Vinylic proton singlet (~6.0 ppm) | O-H proton signal (typically broad), Aromatic protons, Methyl singlet, Aromatic proton at C3 |

| ¹³C NMR | Carbonyl carbon (C4) signal (>170 ppm), Aromatic carbons, Methyl carbon | Aromatic carbon (C4) with -OH (~150-160 ppm), Other aromatic carbons, Methyl carbon |

| IR Spectroscopy | C=O stretching vibration (~1650 cm⁻¹), N-H stretching vibration (~3200-3400 cm⁻¹) | O-H stretching vibration (~3200-3600 cm⁻¹), C=C and C=N stretching vibrations in the aromatic region |

Note: The chemical shifts and vibrational frequencies are approximate and can vary depending on the solvent and concentration.

A study on 3-substituted 2-methyl-quinolin-4(1H)-ones indicated that the chemical shift of the C4 carbon in the ¹³C NMR spectrum is a reliable indicator of the tautomeric form, with values above 170 ppm confirming the 4-oxo (keto) structure in DMSO-d6 solution.[4]

Visualizing the Tautomeric Equilibrium and Synthesis

Tautomeric Equilibrium

The equilibrium between the keto and enol forms of 7-Bromo-2-methylquinolin-4-ol can be represented as a proton transfer process.

Caption: Tautomeric equilibrium of 7-Bromo-2-methylquinolin-4-ol.

Synthetic Workflow: Conrad-Limpach Synthesis

The following diagram illustrates the logical workflow for the synthesis of 7-Bromo-2-methylquinolin-4-ol via the Conrad-Limpach reaction.

Caption: Conrad-Limpach synthesis workflow.

Conclusion

The tautomerism of 7-Bromo-2-methylquinolin-4-ol is a fundamental characteristic that significantly influences its chemical behavior and potential as a pharmacologically active agent. While direct quantitative data on its tautomeric equilibrium remains to be experimentally determined, extensive evidence from related 4-quinolone systems strongly indicates a predominance of the keto form, 7-Bromo-2-methyl-1H-quinolin-4-one. The Conrad-Limpach synthesis provides a reliable and established route for the preparation of this valuable compound. Further spectroscopic studies on the purified compound are necessary to definitively quantify the tautomeric ratio in various solvents and to provide a complete set of characterization data. This technical guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of substituted quinolones in drug discovery and development.

References

A Technical Guide to the Biological Screening of 7-Bromo-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1] The inherent versatility of the quinoline scaffold allows for extensive chemical modification, enabling the modulation of biological activity and the development of potent therapeutic agents. This guide focuses on the biological screening of a specific derivative, 7-Bromo-2-methylquinolin-4-ol, a compound of interest due to its unique substitution pattern which is anticipated to confer a distinct pharmacological profile.

The presence of a bromine atom at the 7-position can enhance lipophilicity, potentially improving cell membrane permeability. The methyl group at the 2-position and the hydroxyl group at the 4-position can participate in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions. While specific experimental data for 7-Bromo-2-methylquinolin-4-ol is not extensively available in the public domain, this technical guide provides a comprehensive framework for its biological evaluation. This is achieved by presenting established experimental protocols and comparative biological activity data from structurally related quinoline derivatives. The potential anticancer, antimicrobial, and anti-inflammatory activities of this compound will be explored, providing a roadmap for future research and drug development efforts.

Data Presentation: Comparative Biological Activities

To contextualize the potential biological activities of 7-Bromo-2-methylquinolin-4-ol, the following tables summarize the quantitative data for structurally analogous quinoline derivatives. This comparative data serves as a benchmark for interpreting the results of future screening assays.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, with mechanisms often involving the inhibition of key signaling molecules like receptor tyrosine kinases.[2]

Table 1: In Vitro Cytotoxicity of Structurally Similar Quinolone Derivatives

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference Compound |

| Ciprofloxacin-chalcone hybrid | HCT116 (Colon) | 2.53 | Doxorubicin (1.22 µM) |

| Ciprofloxacin-chalcone hybrid | HT-29 (Colon) | 13.24 | Doxorubicin (0.88 µM) |

| Ciprofloxacin-chalcone hybrid | Caco-2 (Colon) | 7.14 | Doxorubicin (4.15 µM) |

| N-4 substituted ciprofloxacin | PC3 (Prostate) | 2.02 | Cisplatin (13.1 µM) |

| 4-Quinolone-3-carboxamide derivative | MCF-7 (Breast) | 13.2 | - |

| 4-Quinolone-3-carboxamide derivative | MCF-7 (Breast) | 20.4 | - |

| Chromane-quinolone derivative (Ciprofloxacin analog) | CT26 (Murine Colon) | 20 µg/mL | Ciprofloxacin |

| Chromane-quinolone derivative (Norfloxacin analog) | HepG2 (Liver) | >20 µg/mL | Norfloxacin |

Note: The data presented are for structurally related compounds and should be used for comparative purposes only. The actual cytotoxic activity of 7-Bromo-2-methylquinolin-4-ol must be determined experimentally.

Antimicrobial Activity

The quinoline scaffold is central to a major class of antibiotics, the fluoroquinolones, which target bacterial DNA synthesis.[1][3][4]

Table 2: Minimum Inhibitory Concentration (MIC) of Structurally Similar Quinolone Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Compound |

| 7-(2-(aminomethyl)morpholino) derivative | Staphylococcus aureus | - | Better than ciprofloxacin, norfloxacin, ofloxacin |

| 7-(2-(aminomethyl)morpholino) derivative | Escherichia coli | - | Equipotent with norfloxacin, ofloxacin |

| N(7) position-modified balofloxacin | MRSA | 0.0195 - 0.039 | Balofloxacin (0.078 - 0.156 µg/mL) |

| N(7) position-modified balofloxacin | Pseudomonas aeruginosa | 0.039 - 0.078 | Balofloxacin (0.078 - 0.156 µg/mL) |

| 7-Benzimidazol-1-yl-fluoroquinolone | Staphylococcus aureus | 0.5 | Ciprofloxacin (0.250 µg/mL) |

| 7-Benzimidazol-1-yl-fluoroquinolone | Escherichia coli | 32 | Ciprofloxacin (0.013 µg/mL) |

Note: The data presented are for structurally related compounds and should be used for comparative purposes only. The actual antimicrobial activity of 7-Bromo-2-methylquinolin-4-ol must be determined experimentally.

Anti-inflammatory Activity

Certain quinoline derivatives have been shown to possess anti-inflammatory properties by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[1][4]

Table 3: In Vitro Anti-inflammatory Activity of Structurally Similar Quinoline Derivatives

| Compound/Derivative Class | Assay | IC50 (µM) | Reference Compound |

| Quinoline-pyrazole hybrid (12c) | COX-2 Inhibition | 0.1 | Celecoxib |

| Quinoline-pyrazole hybrid (14a) | COX-2 Inhibition | 0.11 | Celecoxib |

| Quinoline-pyrazole hybrid (14b) | COX-2 Inhibition | 0.11 | Celecoxib |

| 1,2,4-triazine-quinoline hybrid (8e) | COX-2 Inhibition | 0.047 | Celecoxib (0.045 µM) |

| 1,2,4-triazine-quinoline hybrid (8e) | 15-LOX Inhibition | 1.81 | Quercetin (3.34 µM) |

| Quinoline/pyrazole/thioamide hybrid (5l) | COX-2 Inhibition | 0.201 | Celecoxib (0.512 µM) |

Note: The data presented are for structurally related compounds and should be used for comparative purposes only. The actual anti-inflammatory activity of 7-Bromo-2-methylquinolin-4-ol must be determined experimentally.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the biological activities of 7-Bromo-2-methylquinolin-4-ol.

Anticancer Activity: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116, A549)

-

7-Bromo-2-methylquinolin-4-ol

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 7-Bromo-2-methylquinolin-4-ol in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Broth Microdilution Susceptibility Test (MIC Determination)

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

7-Bromo-2-methylquinolin-4-ol

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Protocol:

-

Inoculum Preparation: From a fresh agar plate, inoculate a few colonies of the test bacterium into a tube containing sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a stock solution of 7-Bromo-2-methylquinolin-4-ol in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Anti-inflammatory Activity: NF-κB Inhibition Assay (Luciferase Reporter Assay)

Principle: This assay measures the transcriptional activity of NF-κB using a reporter cell line that contains a luciferase gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway will result in a decrease in luciferase expression.[3]

Materials:

-

NF-κB reporter cell line (e.g., HEK293T-NF-κB-luc)

-

7-Bromo-2-methylquinolin-4-ol

-

NF-κB stimulant (e.g., TNF-α)

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed the reporter cell line in a 96-well plate and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of 7-Bromo-2-methylquinolin-4-ol for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.

-

Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter) and calculate the percentage of inhibition relative to the stimulated control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Postulated inhibition of the EGFR signaling pathway by 7-Bromo-2-methylquinolin-4-ol.

Caption: Mechanism of antimicrobial action via inhibition of bacterial topoisomerases.

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Caption: General workflow for the in vitro biological screening of the target compound.

References

- 1. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Synthesis of 7-Bromo-2-methylquinolin-4-ol: A Technical Guide to its Historical Roots and Preparation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of 7-Bromo-2-methylquinolin-4-ol, a substituted quinoline derivative. While the specific historical record of its initial synthesis is not extensively documented in readily available literature, its discovery is intrinsically linked to the development of synthetic methodologies for the broader class of quinolin-4-one compounds. This guide will delve into the foundational synthetic reactions that enabled its creation, present its physicochemical properties, and provide a detailed experimental protocol for its synthesis based on established methods.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The journey of quinoline chemistry began in the 19th century with the isolation of quinoline from coal tar.[1] However, the targeted synthesis of its derivatives, which allowed for the systematic exploration of their properties, marked a significant milestone in organic and medicinal chemistry.

Historical Context: The Dawn of Quinoline Synthesis

The preparation of 7-Bromo-2-methylquinolin-4-ol is made possible through several classic named reactions developed for the synthesis of the quinoline core. Among the most relevant is the Gould-Jacobs reaction , first reported in 1939.[2][3][4] This versatile method for preparing 4-hydroxyquinolines involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4]

Other foundational methods for quinoline synthesis that could theoretically be adapted to produce 7-Bromo-2-methylquinolin-4-ol include:

-

The Conrad-Limpach Synthesis: A classic method for preparing 4-hydroxyquinolines from anilines and β-ketoesters.[5]

-

The Knorr Quinoline Synthesis: Involves the reaction of a β-ketoanilide with sulfuric acid.[6]

-

The Doebner-Miller Reaction: A method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[7]

While the exact first synthesis of 7-Bromo-2-methylquinolin-4-ol is not clearly documented, it is highly probable that its preparation was first achieved through an adaptation of one of these established synthetic routes, likely as part of a broader investigation into the properties of substituted quinolines.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Bromo-2-methylquinolin-4-ol is presented in the table below. This data is essential for its characterization and for planning its use in further synthetic or biological applications.

| Property | Value |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| Appearance | Solid (predicted) |

| InChI | InChI=1S/C10H8BrNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13) |

| InChIKey | QOUCHADNJZFETE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)C2=C(N1)C=C(C=C2)Br |

| Predicted XlogP | 2.6 |

(Data sourced from PubChem)[8]

Synthesis of 7-Bromo-2-methylquinolin-4-ol

The most plausible and widely applicable method for the synthesis of 7-Bromo-2-methylquinolin-4-ol is the Gould-Jacobs reaction. This approach involves the reaction of 3-bromoaniline with an appropriate β-ketoester, followed by thermal cyclization.

Experimental Protocol: Gould-Jacobs Reaction

This protocol is adapted from established procedures for the synthesis of substituted 4-hydroxyquinolines.[4]

Step 1: Condensation of 3-Bromoaniline with Ethyl Acetoacetate

-

In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and ethyl acetoacetate.

-

A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Heat the mixture at 100-140°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the ethanol formed during the reaction is removed under reduced pressure to yield the crude enamine intermediate, ethyl 3-((3-bromophenyl)amino)but-2-enoate.

Step 2: Thermal Cyclization

-

The crude enamine intermediate is added to a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A.

-

The mixture is heated to approximately 250°C.

-

The cyclization is typically complete within 30-60 minutes and can be monitored by TLC.

-

After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

-

The solid is collected by filtration, washed with the hydrocarbon solvent, and dried to yield 7-Bromo-2-methylquinolin-4-ol.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or dimethylformamide.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key synthetic pathway and a general experimental workflow for the preparation of 7-Bromo-2-methylquinolin-4-ol.

Caption: Gould-Jacobs reaction pathway for the synthesis of 7-Bromo-2-methylquinolin-4-ol.

Caption: General experimental workflow for the synthesis of 7-Bromo-2-methylquinolin-4-ol.

Conclusion

While the precise moment of the discovery of 7-Bromo-2-methylquinolin-4-ol remains elusive in historical records, its existence is a testament to the power and versatility of the foundational reactions of quinoline synthesis. The Gould-Jacobs reaction, in particular, provides a reliable and well-understood pathway for its preparation. The information and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in the synthesis and further exploration of this and other substituted quinoline derivatives. The rich history of quinoline chemistry continues to inspire the development of new therapeutic agents and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 7-BROMO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 8. PubChemLite - 7-bromo-2-methylquinolin-4-ol (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

Quantum Chemical Calculations for 7-Bromo-2-methylquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of 7-Bromo-2-methylquinolin-4-ol. While specific experimental and computational studies on this exact molecule are not extensively available in the reviewed literature, this document outlines the established theoretical methodologies and computational workflows based on studies of analogous quinoline derivatives.[1][2][3][4][5] The protocols and data presented herein serve as a robust framework for researchers initiating computational investigations into this and similar compounds of interest in medicinal chemistry.

Introduction to Computational Investigation of Quinolines

Substituted quinolines are a significant class of heterocyclic compounds with a wide range of biological activities, including potential anticancer and antimicrobial properties.[1] Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool in modern drug discovery and materials science for predicting molecular properties and reactivity.[6][7][8][9] These computational methods allow for the in-silico determination of molecular structure, vibrational frequencies, electronic properties (such as HOMO-LUMO energy gaps), and molecular electrostatic potential maps, which are crucial for understanding structure-activity relationships.[1][3]

This guide will detail the standard computational protocols for investigating 7-Bromo-2-methylquinolin-4-ol, a compound of interest for which a deeper molecular-level understanding can accelerate research and development efforts.

Theoretical Methodology: A Practical Workflow

The quantum chemical investigation of 7-Bromo-2-methylquinolin-4-ol can be systematically approached using the following workflow. This process ensures a comprehensive analysis of the molecule's properties.

Caption: A typical workflow for quantum chemical calculations on a small molecule.

Detailed Computational Protocols

The following sections outline the detailed steps for performing quantum chemical calculations on 7-Bromo-2-methylquinolin-4-ol.

Geometry Optimization

The first step in any quantum chemical calculation is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization.

Protocol:

-

Input Structure: The molecular structure of 7-Bromo-2-methylquinolin-4-ol can be built using molecular modeling software and saved in a suitable format (e.g., .mol or .xyz). The SMILES string for a related compound, 7-Bromo-4-methylquinolin-2(1H)-one, is O=C1NC2=CC(Br)=CC=C2C(C)=C1.[10]

-

Computational Method: Density Functional Theory (DFT) is the most common and reliable method for such calculations. The B3LYP functional is widely used for organic molecules.[2][3]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing anions and non-covalent interactions, while polarization functions (d,p) are crucial for describing the geometry of molecules with heteroatoms.[2]

-

Software: Standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS can be used to perform these calculations.

Frequency Calculations

Once the geometry is optimized, a frequency calculation should be performed to ensure that the obtained structure corresponds to a true energy minimum on the potential energy surface.

Protocol:

-

Input: The optimized geometry from the previous step is used as the input.

-

Calculation Type: A frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization.

-

Verification: The absence of imaginary frequencies in the output confirms that the structure is a true minimum. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra if available.

Electronic Property Analysis

With a validated minimum energy structure, various electronic properties can be calculated to understand the molecule's reactivity and electronic behavior.

Key Properties:

-

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. Their energy gap is a crucial parameter for determining molecular reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is useful for identifying regions that are prone to electrophilic or nucleophilic attack.

Presentation of Calculated Data

The results of quantum chemical calculations are typically presented in a structured format for easy interpretation and comparison. The following tables illustrate how data for 7-Bromo-2-methylquinolin-4-ol could be organized.

Table 1: Calculated Electronic Properties (Example for a generic quinoline derivative)

| Property | Value |

| HOMO Energy | -6.65 eV |

| LUMO Energy | -1.82 eV |

| HOMO-LUMO Gap | 4.83 eV |

| Dipole Moment | 2.00 D |

Note: These values are illustrative and based on calculations for a generic quinoline molecule.[3] The actual values for 7-Bromo-2-methylquinolin-4-ol will need to be calculated.

Table 2: Selected Calculated Vibrational Frequencies (Example)

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3080 | 2957 | - | C-H stretch |

| 2 | 1620 | 1555 | - | C=C stretch |

| 3 | 1350 | 1296 | - | C-N stretch |

| 4 | 750 | 720 | - | C-Br stretch |

Note: Calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor (e.g., 0.96) for better agreement with experimental data.

Logical Relationships in Computational Chemistry

The interplay between different computational and experimental techniques is crucial for a thorough investigation of a molecule's properties. The following diagram illustrates these relationships.

Caption: The synergistic relationship between computational and experimental methods.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the quantum chemical investigation of 7-Bromo-2-methylquinolin-4-ol. By following the detailed protocols for geometry optimization, frequency calculations, and electronic property analysis using DFT, researchers can gain significant insights into the molecular properties of this compound. The structured presentation of data and the visualization of the computational workflow and its interplay with experimental methods provide a clear roadmap for future research. These computational studies are a critical component in the modern drug discovery pipeline, enabling the rational design of novel therapeutic agents.

References

- 1. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scirp.org [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. Computational Chemistry Studies Relevant to Medicinal Chemistry [escholarship.org]

- 9. Exploration of the Role of Computational Chemistry in Modern Drug Discovery | Zhang | Computational Molecular Biology [bioscipublisher.com]

- 10. 7-Bromo-4-methylquinolin-2(1H)-one | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Conrad-Limpach Synthesis of 7-Bromo-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The 4-hydroxyquinoline core, in particular, is present in numerous pharmacologically active substances. The Conrad-Limpach synthesis, first reported in 1887, remains a robust and widely utilized method for constructing these valuable 4-hydroxyquinoline systems.

This document provides a detailed protocol for the synthesis of 7-Bromo-2-methylquinolin-4-ol, a key intermediate for further chemical elaboration. The methodology is based on the classic two-step Conrad-Limpach reaction, which involves the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.

Synthetic Pathway Overview

The synthesis of 7-Bromo-2-methylquinolin-4-ol is achieved in a two-step sequence.

-

Step 1: Condensation. 3-Bromoaniline is reacted with ethyl acetoacetate to form the key enamine intermediate, ethyl 3-((3-bromophenyl)amino)but-2-enoate. This reaction is typically catalyzed by a small amount of acid.

-

Step 2: Thermal Cyclization. The enamine intermediate is heated to a high temperature (approx. 250 °C) in an inert, high-boiling solvent. This induces an intramolecular electrocyclic ring closure, followed by the elimination of ethanol, to yield the final product, 7-Bromo-2-methylquinolin-4-ol.

Caption: Overall reaction scheme for the Conrad-Limpach synthesis.

Experimental Protocols

3.1. Materials and Equipment

-

Reagents: 3-Bromoaniline, Ethyl acetoacetate, Ethanol, Hydrochloric acid (catalytic), Mineral oil, Toluene, Hexanes.

-

Apparatus: Round-bottom flasks, reflux condenser, Dean-Stark apparatus (optional), heating mantle, high-temperature oil bath, magnetic stirrer, filtration apparatus (Büchner funnel), vacuum oven.

-

Analytical Instruments: HPLC, LC-MS, ¹H NMR, ¹³C NMR for reaction monitoring and product characterization.

3.2. Step 1: Synthesis of Ethyl 3-((3-bromophenyl)amino)but-2-enoate (Intermediate)

-

Reactor Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromoaniline (1.0 eq) and ethanol (approx. 5 mL per gram of aniline).

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.05 eq) to the mixture.

-

Reactant Addition: While stirring, slowly add ethyl acetoacetate (1.05 eq) to the mixture. An exothermic reaction may be observed; maintain the temperature below 30 °C during addition.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC or HPLC until the starting aniline is consumed.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The crude intermediate may crystallize or can be precipitated by adding cold water.

-

Purification: Filter the solid product and wash with cold ethanol or a mixture of ethanol/water. Dry the isolated solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

3.3. Step 2: Synthesis of 7-Bromo-2-methylquinolin-4-ol (Final Product)

-

Reactor Setup: Charge a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser with a high-boiling solvent such as mineral oil (approx. 10 mL per gram of intermediate).

-

Reactant Addition: Add the dried ethyl 3-((3-bromophenyl)amino)but-2-enoate (1.0 eq) to the solvent.

-

Cyclization: Heat the mixture to 250-255 °C and maintain this temperature for 2-3 hours. The reaction involves the elimination of ethanol and can be monitored by observing the cessation of ethanol vapor condensation.

-

Cooling and Precipitation: After the reaction is complete, carefully cool the mixture to 80-90 °C.

-

Work-up: Add toluene (approx. 5 mL per gram of intermediate) to the warm mixture and stir while allowing it to cool to room temperature. This will help precipitate the product and reduce the viscosity of the mineral oil.

-

Isolation: Filter the solid product and wash thoroughly with hexanes to completely remove the mineral oil.

-

Drying: Dry the final product in a vacuum oven at 80-90 °C to yield 7-Bromo-2-methylquinolin-4-ol.

Caption: Experimental workflow for the synthesis of the target compound.

Data Presentation

While specific yields can vary based on reaction scale and conditions, Conrad-Limpach reactions typically proceed in moderate to high yields, often enhanced by the use of an inert, high-boiling solvent for the cyclization step.

Table 1: Physicochemical Properties of 7-Bromo-2-methylquinolin-4-ol

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | (Typical) |

| Monoisotopic Mass | 236.97893 Da | [1] |

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 237.98621 |

| [M+Na]⁺ | 259.96815 |

| [M-H]⁻ | 235.97165 |

| Data sourced from PubChem predictions.[1] |

Reaction Mechanism and Troubleshooting

The Conrad-Limpach synthesis mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a Schiff base intermediate.[3] This is followed by keto-enol tautomerization. The rate-determining step is the high-temperature electrocyclic ring closure, which breaks the aromaticity of the aniline ring temporarily.[3] The final steps involve the elimination of an alcohol (ethanol) and tautomerization to yield the more stable 4-quinolone form, which is in equilibrium with the 4-hydroxyquinoline tautomer.[3]

Table 3: Common Troubleshooting Issues

| Issue | Potential Cause | Suggested Solution |

| Low Yield in Cyclization | Insufficient reaction temperature; inappropriate (low-boiling) solvent. | Ensure the temperature reaches ~250 °C. Use a high-boiling, inert solvent like mineral oil or Dowtherm A. |

| Incomplete Reaction | Reaction time is too short; poor quality starting materials. | Increase reaction time and monitor by TLC/HPLC. Ensure purity of reactants via recrystallization or distillation. |

| Difficulty Removing Solvent | High viscosity of mineral oil at room temperature. | Dilute the warm reaction mixture with toluene before cooling completely; wash the filtered product thoroughly with hexanes. |

References

Application Notes and Protocols: Synthesis of 7-Bromo-2-methylquinolin-4-ol via the Gould-Jacobs Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably antimalarial agents. The Gould-Jacobs reaction is a fundamental method for synthesizing quinolines, specifically 4-hydroxyquinoline derivatives.[1] The reaction typically involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[2][3] Subsequent hydrolysis and decarboxylation can yield the 4-hydroxyquinoline core.[1] This methodology is particularly effective for anilines bearing electron-donating groups at the meta-position.[2]

This document provides a detailed protocol for the synthesis of 7-Bromo-2-methylquinolin-4-ol, a substituted 4-hydroxyquinoline, by applying the principles of the Gould-Jacobs reaction. The procedure has been adapted for the specific target molecule, utilizing 4-Bromo-2-methylaniline and diethyl ethoxymethylenemalonate as key starting materials.

Reaction Pathway

The synthesis proceeds in two primary stages: an initial condensation to form an anilidomethylenemalonate intermediate, followed by a high-temperature intramolecular cyclization to yield the quinoline ring system.[4]

Caption: Reaction pathway for the synthesis of 7-Bromo-2-methylquinolin-4-ol.

Experimental Protocols

This section details the methodologies for the synthesis, including a classical thermal protocol. The procedure is based on established methods for analogous transformations.[5]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Bromo-2-methylaniline | C₇H₈BrN | 186.05 | Starting Material |

| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | Reagent |

| Diphenyl ether (or Dowtherm A) | C₁₂H₁₀O | 170.21 | High-boiling Solvent |

| Hexane (or Petroleum Ether) | C₆H₁₄ | 86.18 | Precipitation Solvent |

| Ethanol | C₂H₅OH | 46.07 | Recrystallization Solvent |

Protocol 1: Classical Thermal Synthesis

This protocol uses a high-boiling point, inert solvent to achieve the high temperatures required for the cyclization step.[6][7]

Step 1: Condensation

-

In a round-bottom flask, combine 4-Bromo-2-methylaniline (1.0 eq) and a slight excess of diethyl ethoxymethylenemalonate (1.1 eq).[6]

-

Heat the mixture in an oil bath at 120-130°C for 1-2 hours. The reaction progress can be monitored by observing the evolution of ethanol.[3]

-

After the reaction is complete (as determined by TLC or LC-MS), allow the mixture to cool slightly.

-

Remove the ethanol byproduct under reduced pressure to yield the crude diethyl ((4-bromo-2-methylphenyl)amino)methylenemalonate intermediate.[6] This crude intermediate is often sufficiently pure for the next step.[6]

Step 2: Thermal Cyclization

-

Transfer the crude intermediate from Step 1 into a larger reaction flask equipped with a reflux condenser.

-

Add a high-boiling solvent, such as diphenyl ether, in a quantity sufficient to ensure good stirring (approx. 5-10 mL per gram of intermediate).[6]

-

Heat the mixture vigorously to reflux (approximately 250°C) under a nitrogen atmosphere.[3] Maintain this temperature for 30-60 minutes. The cyclization process is typically rapid at this temperature.[5]

-

Monitor the reaction by TLC until the intermediate is consumed. Be mindful that prolonged heating can lead to degradation.[3]

Step 3: Work-up and Purification

-

Once the cyclization is complete, remove the heat source and allow the reaction mixture to cool to room temperature. The product, ethyl 7-bromo-4-hydroxy-2-methylquinoline-3-carboxylate, may begin to precipitate.[6]

-

Add a non-polar solvent such as hexane or petroleum ether to the cooled mixture to fully precipitate the crude product.[3]

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with the same non-polar solvent to remove the high-boiling point solvent.[7]

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the purified ethyl 7-bromo-4-hydroxy-2-methylquinoline-3-carboxylate.[3]

Step 4: Hydrolysis and Decarboxylation (Optional)

-

To obtain the final target, 7-Bromo-2-methylquinolin-4-ol, the ester from Step 3 must be saponified and then decarboxylated.[1]

-

Saponification: Reflux the ester with an aqueous solution of sodium hydroxide to hydrolyze the ester to the corresponding carboxylic acid.[1]

-